molecular formula C25H27N7O3 B2466905 3-(4-ethoxyphenyl)-7-[4-(2-phenoxypropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 920418-10-6

3-(4-ethoxyphenyl)-7-[4-(2-phenoxypropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2466905
CAS RN: 920418-10-6
M. Wt: 473.537
InChI Key: BNHMPVHQTHPCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-7-[4-(2-phenoxypropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C25H27N7O3 and its molecular weight is 473.537. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Some novel derivatives related to the chemical structure have been synthesized and tested for antimicrobial activities. These derivatives have shown good or moderate activities against various test microorganisms. Such research suggests the potential application of these compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Imaging of Cerebral Adenosine A2A Receptors

A derivative of the chemical structure has been developed for mapping cerebral adenosine A2A receptors (A2ARs) with PET (Positron Emission Tomography). The research indicates that this compound has favorable brain kinetics and exhibits suitable characteristics as an A2AR PET tracer, which could be useful in neurological research and diagnostics (Zhou, Khanapur, Huizing, Zijlma, Schepers, Dierckx, van Waarde, de Vries, & Elsinga, 2014).

Antihypertensive Activity

Certain triazolol[1,5-alpha]pyrimidines, which are structurally related to the compound , have been synthesized and tested for antihypertensive activity. Some of these compounds showed promising activity, indicating potential applications in the development of antihypertensive drugs (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Potential Antimicrobial Agents

Research into new pyrazole, pyridine, triazolo[1,5-α]pyrimidine, and other derivatives incorporating a thiophene moiety, which share a similar structural core, have shown some compounds to be potent antimicrobial agents. This suggests the possible application of the chemical structure in developing antimicrobial drugs (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).

Antagonism of Adenosine A1 and A2A Receptors

Derivatives of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine, substituted at the 5-position with aryl(alkyl)amino- and 4-substituted-piperazin-1-yl-moieties, were synthesized targeting human adenosine A1 and/or A2A receptor subtypes. These derivatives show potential for medical applications in modulating adenosine receptor activity (Squarcialupi, Betti, Catarzi, Varano, Falsini, Ravani, Pasquini, Vincenzi, Salmaso, Sturlese, Varani, Moro, & Colotta, 2017).

properties

IUPAC Name

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O3/c1-3-34-20-11-9-19(10-12-20)32-24-22(28-29-32)23(26-17-27-24)30-13-15-31(16-14-30)25(33)18(2)35-21-7-5-4-6-8-21/h4-12,17-18H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHMPVHQTHPCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(C)OC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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